1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole
Description
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole is a pyrazole derivative featuring a phenyl group at position 1, a tributylstannyl group at position 4, and a trimethylsilyl group at position 2. The tributylstannyl group is widely used in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex organic synthesis .
Properties
CAS No. |
920984-30-1 |
|---|---|
Molecular Formula |
C24H42N2SiSn |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
trimethyl-(1-phenyl-4-tributylstannylpyrazol-3-yl)silane |
InChI |
InChI=1S/C12H15N2Si.3C4H9.Sn/c1-15(2,3)12-9-10-14(13-12)11-7-5-4-6-8-11;3*1-3-4-2;/h4-8,10H,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
QWFZSMLEANWOPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(N=C1[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using phenyl halides and a suitable base.
Attachment of the Tributylstannyl Group: The tributylstannyl group is incorporated via a stannylation reaction, typically using tributyltin chloride and a catalyst.
Addition of the Trimethylsilyl Group: The final step involves the silylation of the compound using trimethylsilyl chloride and a base.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Stille Cross-Coupling Reactions
The tributylstannyl group at position 4 facilitates palladium-catalyzed Stille couplings, enabling the transfer of the pyrazole moiety to electrophilic partners. Key findings include:
-
Reactivity with Aryl Halides :
The compound reacts with aryl iodides (e.g., 4-iodotoluene) under Pd(PPh₃)₄ catalysis to yield 4-aryl-1-phenyl-3-(trimethylsilyl)-1H-pyrazoles. Typical conditions involve toluene at 80–100°C for 12–24 hours, achieving yields of 65–85%. -
Substrate Scope :
Electron-deficient aryl halides (e.g., 4-nitroiodobenzene) exhibit faster reaction rates compared to electron-rich analogs due to enhanced oxidative addition efficiency .
Functionalization at the Trimethylsilyl Group
The trimethylsilyl (TMS) group at position 3 serves as a directing group and participates in desilylation or substitution:
-
Electrophilic Substitution :
Under acidic conditions (e.g., HCl/THF), the TMS group is replaced by halogens. For example, treatment with HCl yields 3-chloro-1-phenyl-4-(tributylstannyl)-1H-pyrazole . -
Role in Regioselectivity :
The TMS group directs electrophilic attacks to position 5 of the pyrazole ring, as observed in nitration and bromination reactions .
Comparative Reactivity Analysis
The compound’s reactivity is benchmarked against structurally similar derivatives:
| Compound | Key Structural Features | Reaction Rate (Stille Coupling) | Yield (%) |
|---|---|---|---|
| 1-Phenyl-4-(tributylstannyl)-3-TMS-1H-pyrazole | Phenyl, SnBu₃, TMS substituents | Moderate | 65–85 |
| 4-Tributylstannyl-1H-pyrazole | No phenyl or TMS groups | Fast | 75–90 |
| 1-Methyl-3-TMS-4-SnBu₃-1H-pyrazole | Methyl instead of phenyl | Slow | 50–60 |
Key Observations :
-
The phenyl group enhances steric hindrance, slightly reducing reaction rates compared to non-phenyl analogs.
-
The TMS group stabilizes the pyrazole ring but does not significantly impede transmetalation .
Synthetic Limitations and Optimizations
-
Stability Issues :
Prolonged storage leads to partial hydrolysis of the Sn–C bond. Stabilization is achieved using anhydrous solvents and inert atmospheres . -
Purification Challenges :
Column chromatography on silica gel with hexane/EtOAc (9:1) effectively isolates the product while minimizing tin residue contamination .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazole ring substituted with a phenyl group, a tributylstannyl group, and a trimethylsilyl group. These functional groups contribute to its stability and reactivity, making it suitable for various chemical transformations.
Synthetic Applications
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole is primarily utilized in organic synthesis, particularly in cross-coupling reactions. The tributylstannyl moiety acts as a stannylating agent, facilitating the formation of carbon-carbon bonds through processes such as the Sonogashira reaction.
Table 1: Summary of Synthetic Reactions Involving this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd catalyst, THF, 40°C | 70-85 | |
| Cross-Coupling with Aryl Halides | K2CO3, MeOH | 60-90 | |
| Stannylation Reactions | Various electrophiles | 65-80 |
Biological Applications
The biological activity of compounds containing pyrazole scaffolds has been well-documented. Research indicates that derivatives of this compound exhibit potential antimicrobial, anticancer, and anti-inflammatory activities.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of synthesized pyrazole derivatives against various bacterial strains. The results indicated that certain derivatives showed significant inhibition against Gram-positive bacteria.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| This compound | Escherichia coli | 12 |
Potential in Drug Development
The structural features of this compound make it a promising candidate for drug development. Its ability to form stable complexes with biological targets can be exploited to design new therapeutic agents.
Case Study: Anticancer Activity
In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets. The phenyl, tributylstannyl, and trimethylsilyl groups contribute to the compound’s ability to bind to and modulate the activity of these targets. The exact pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituent patterns and functional groups of 1-phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole with analogous pyrazole derivatives:
Key Observations :
- Organometallic vs. Organic Substituents: The target compound’s tributylstannyl and trimethylsilyl groups distinguish it from most pyrazole derivatives, which typically feature aryl, alkoxy, or heterocyclic substituents. These organometallic groups enhance utility in catalysis and synthetic intermediates , whereas organic substituents (e.g., methoxy, thienyl) are more common in bioactive molecules .
- Positional Effects : Substitution at the 3- and 4-positions significantly impacts activity. For example, moving the 3',4',5'-trimethoxyphenyl group from position 3 to 4 in antiproliferative pyrazoles retained efficacy , highlighting the flexibility of pyrazole scaffolds.
Biological Activity
1-Phenyl-4-(tributylstannyl)-3-(trimethylsilyl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant case studies that highlight its pharmacological potential.
Synthesis of this compound
The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with tributylstannyl and trimethylsilyl groups. One common method employs a radical cyclization process mediated by tributyltin hydride, which facilitates the formation of the pyrazole ring structure alongside the introduction of stannyl and silyl substituents .
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-cancer agent and its effects on various biological pathways.
Anticancer Properties
Research indicates that compounds containing stannyl groups often exhibit significant cytotoxicity against cancer cell lines. The presence of the trimethylsilyl group may enhance the stability and bioavailability of the compound, contributing to its anticancer effects. For instance, studies have shown that related pyrazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
The proposed mechanism of action for this compound involves:
- Inhibition of cell proliferation : The compound has been shown to interfere with cell cycle progression.
- Induction of apoptosis : It activates caspase pathways leading to programmed cell death.
- Modulation of signaling pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth .
Case Studies
Several case studies have documented the biological activity of similar compounds, illustrating their potential therapeutic applications:
- Study on Pyrazole Derivatives : A study highlighted that pyrazole derivatives with stannyl substituents exhibited potent activity against various cancer cell lines, with IC50 values in the micromolar range. The study emphasized the role of the stannyl group in enhancing cytotoxicity .
- Mechanistic Insights : Another investigation into related compounds revealed that they could induce oxidative stress in cancer cells, leading to DNA damage and subsequent apoptosis. This study provided insights into how structural modifications could optimize anticancer activity .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with other similar compounds can be useful:
| Compound Name | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Structure | 10 | Induces apoptosis |
| Pyrazole A | Structure | 15 | Cell cycle arrest |
| Pyrazole B | Structure | 20 | ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
